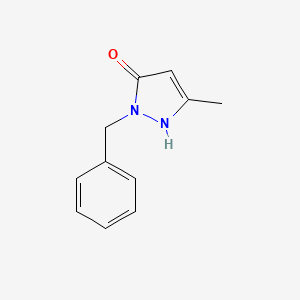

1-benzyl-3-methyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQLYDWPWFZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368352 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-24-7, 946-23-6 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FY2G0M9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Approaches to Pyrazolones and Related Scaffolds

The pyrazole (B372694) ring is a privileged scaffold in medicinal and agricultural chemistry. nih.gov Consequently, numerous synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent and cycloaddition methodologies. nih.govnih.gov

Cyclo-condensation reactions are a cornerstone for the synthesis of pyrazolones. The most classic and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the pyrazolone (B3327878) ring.

Variations of this approach utilize different 1,3-dielectrophilic partners, such as α,β-unsaturated ketones. nih.govresearchgate.net For instance, the condensation of α,β-ethylenic ketones with hydrazine derivatives can produce pyrazolines, which are then oxidized in situ to form the aromatic pyrazole ring. nih.gov The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds can sometimes be a challenge, potentially leading to a mixture of isomers. nih.gov The reaction conditions, including the solvent and the nature of the hydrazine (e.g., hydrazine hydrate (B1144303) vs. substituted hydrazines like phenylhydrazine), can significantly influence the reaction pathway and the final product. nih.govresearchgate.net

Key Features of Cyclo-condensation Reactions:

| Feature | Description | Reference |

|---|---|---|

| Reactants | 1,3-Dicarbonyl compounds (or precursors) and hydrazines. | nih.gov |

| Mechanism | Initial nucleophilic attack of hydrazine on a carbonyl group, formation of a hydrazone, followed by intramolecular cyclization and dehydration. | nih.gov |

| Key Intermediates | Hydrazones, pyrazoline (in some cases). | nih.gov |

| Advantages | High reliability, readily available starting materials, well-established procedures. | nih.gov |

| Challenges | Potential for regioisomer formation with unsymmetrical dicarbonyls. | nih.gov |

The [3+2] dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles and their precursors, pyrazolines. tandfonline.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). nih.gov For pyrazole synthesis, nitrile imines, which can be generated in situ from hydrazonoyl halides, are common 1,3-dipoles. nih.gov These react with alkynes to directly afford pyrazoles or with alkenes to yield pyrazolines, which can be subsequently oxidized. tandfonline.comnih.gov

The use of alkyne surrogates, such as specifically substituted alkenes, has been explored to control regioselectivity. nih.gov For example, a bromo-substituted alkene can function as an alkyne equivalent, leading to a bromopyrazoline intermediate that aromatizes via the elimination of hydrogen bromide. nih.gov This strategy offers a high degree of regiochemical control. nih.gov Pyrazolone-based olefins themselves can also participate in cycloadditions to create more complex spiro-fused pyrazolone structures. thieme-connect.com

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single step. acs.orgnih.gov These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures. acs.org

A common MCR for pyrazole-containing scaffolds, such as dihydropyrano[2,3-c]pyrazoles, involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene (B1212753) compound (like malononitrile). researchgate.netrsc.orgmdpi.com In this sequence, the pyrazolone is often formed in situ from the hydrazine and β-ketoester. researchgate.netmdpi.com This is followed by a Knoevenagel condensation between the aldehyde and malononitrile, and a subsequent Michael addition of the pyrazolone to the resulting arylidene malononitrile, culminating in cyclization to form the final product. mdpi.com The versatility of MCRs allows for the creation of a wide diversity of substituted pyrazoles by simply varying the starting components. rsc.orgbeilstein-journals.org

Example of a Four-Component Reaction for Pyrano[2,3-c]pyrazoles:

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Reference |

| Hydrazine Hydrate | Ethyl Acetoacetate (B1235776) | Aldehyde | Malononitrile | Various catalysts (e.g., nanocatalysts) or solvent-free conditions. | Dihydropyrano[2,3-c]pyrazoles | mdpi.comnih.gov |

Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-ol Core and Derivatives

The synthesis of the specific target molecule, this compound, is a two-step process that first involves the creation of the 3-methyl-1H-pyrazol-5-ol core, followed by the introduction of the benzyl (B1604629) group at the N1 position of the pyrazole ring.

The formation of the 3-methyl-1H-pyrazol-5-ol (also known as 3-methyl-5-pyrazolone) precursor is a classic example of the Knorr synthesis. nih.govresearchgate.net The reaction involves the cyclo-condensation of ethyl acetoacetate with hydrazine hydrate. nih.gov

The mechanism proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable 3-methyl-5-pyrazolone ring. nih.gov This reaction is typically carried out in a solvent like ethanol (B145695) and can be performed at room temperature or with gentle heating. nih.govorientjchem.org The product often precipitates from the reaction mixture and can be purified by recrystallization. nih.gov This foundational reaction is highly efficient and is the starting point for many pyrazolone-based syntheses. researchgate.netrsisinternational.org

A similar reaction using a substituted hydrazine, such as phenylhydrazine (B124118), with ethyl acetoacetate directly yields an N-substituted pyrazolone, like 3-methyl-1-phenyl-pyrazol-5-one. orientjchem.orgresearchgate.net

Once the 3-methyl-5-pyrazolone core is formed, the final step is the introduction of the benzyl group onto the ring nitrogen, a process known as N-alkylation. For unsymmetrical pyrazoles, N-alkylation can potentially occur at two different nitrogen atoms, leading to regioisomers. publish.csiro.au However, in the case of 3-methyl-5-pyrazolone, the tautomeric nature of the ring and the reaction conditions guide the substitution.

The benzylation is typically achieved by reacting the pre-formed 3-methyl-5-pyrazolone with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. rsisinternational.orgpublish.csiro.au The base (e.g., sodium hydroxide) deprotonates the pyrazolone to form the pyrazolate anion, which then acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form the N-benzylated product. publish.csiro.au The choice of solvent and reaction temperature can influence the efficiency of the reaction.

Alternative methods for N-alkylation of pyrazoles include using trichloroacetimidate (B1259523) electrophiles under acidic conditions, which can be advantageous when avoiding strong bases is necessary. semanticscholar.org Palladium-catalyzed C-H benzylation has also been reported for pyrazoles containing electron-withdrawing groups, offering a different approach to functionalization. nih.gov For the synthesis of this compound, the direct alkylation of 3-methyl-5-pyrazolone with a benzyl halide remains a common and straightforward method. rsisinternational.org

Catalytic Approaches in Pyrazolone Synthesis

The synthesis of pyrazolones can be achieved through several catalytic methods, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact. This section explores metal-salt, nanocatalyst, amphiphile-based, and organic catalyst approaches.

Metal-Salt Catalyzed Reactions (e.g., Ce(SO₄)₂·4H₂O)

Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been identified as an effective and reusable heterogeneous catalyst in reactions involving the pyrazolone core. While direct catalysis for the initial synthesis of this compound from its acyclic precursors using this specific salt is not extensively documented in the reviewed literature, its application in the derivatization of analogous pyrazolones highlights its catalytic prowess.

Notably, Ce(SO₄)₂·4H₂O has been successfully employed in the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This reaction involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with various aromatic aldehydes. The use of a catalytic amount of Ce(SO₄)₂·4H₂O in a water-ethanol solution at reflux conditions leads to high yields (80–98%) in short reaction times (5–25 minutes). This method is lauded for its operational simplicity, high efficiency, and the reusability of the catalyst, presenting a greener alternative to traditional methods. The reaction mechanism is proposed to proceed via a Knoevenagel condensation followed by a Michael addition, both facilitated by the Lewis acidic nature of the cerium salt.

The efficiency of this metal-salt catalyst in promoting reactions at the C-4 position of the pyrazolone ring suggests its potential utility in other C-C bond-forming reactions involving the this compound scaffold.

Nanocatalyst Applications (e.g., Zinc Aluminate Nanoparticles)

Nanocatalysts are increasingly utilized in organic synthesis due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity. Zinc aluminate (ZnAl₂O₄) nanoparticles have been prepared through various methods, including co-precipitation and mechanochemical synthesis, yielding particles with sizes in the nanometer range researchgate.netrsc.org. These materials are recognized for their catalytic and support functions in diverse organic transformations researchgate.netjwent.net.

While the direct application of zinc aluminate nanoparticles for the synthesis of this compound has not been explicitly detailed in the surveyed literature, the catalytic activity of other nano-sized materials in pyrazolone synthesis provides a strong rationale for their potential use. For instance, copper iodide (CuI) nanoparticles have been effectively used as a reusable catalyst for the four-component synthesis of 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones in water under ultrasound irradiation nih.gov. This reaction proceeds with high yields and short reaction times, demonstrating the efficacy of nanocatalysts in constructing the pyrazolone ring.

Furthermore, nano-flakes of HAp/ZnCl₂ have been employed for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives biointerfaceresearch.com. Given the established catalytic activity of zinc-based nanomaterials and the general applicability of nanocatalysts in heterocyclic synthesis, it is plausible that zinc aluminate nanoparticles could serve as an efficient catalyst for the condensation of benzylhydrazine (B1204620) and ethyl acetoacetate to form this compound.

Amphiphile-Catalyzed One-Pot Synthesis

The use of amphiphilic catalysts to promote organic reactions in aqueous media is a cornerstone of green chemistry. Amphiphiles can form micelles in water, creating a hydrophobic microenvironment that can solubilize non-polar reactants and facilitate reactions that are otherwise sluggish in water rsc.org.

While specific literature detailing an amphiphile-catalyzed synthesis of this compound was not identified in the search, the principle of micellar catalysis is well-established for a wide range of organic transformations, including the synthesis of other heterocyclic systems. This approach remains a promising area for future research in the green synthesis of pyrazolones.

Organic Catalysts (e.g., Theophylline)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. Theophylline (B1681296), a naturally occurring xanthine (B1682287) alkaloid, has emerged as a green and biodegradable organocatalyst for various multicomponent reactions.

Similar to the case of cerium salts, theophylline has been demonstrated to be an effective catalyst for the synthesis of 4,4′‐(arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives. The reaction involves the condensation of aromatic aldehydes with pyrazolones, such as 3-methyl-1-phenyl-5-pyrazolone, in an aqueous medium. Theophylline efficiently catalyzes this transformation, leading to the desired bis-pyrazole products in high yields. Its catalytic activity is attributed to its ability to activate the substrates through hydrogen bonding interactions.

The successful application of theophylline in promoting reactions involving the pyrazolone nucleus suggests its potential for catalyzing the initial formation of the pyrazolone ring of this compound from benzylhydrazine and a β-ketoester. This would align with the principles of green chemistry by utilizing a renewable and biodegradable catalyst.

Regioselective Functionalization and Derivatization

The pyrazolone ring possesses multiple reactive sites, making regioselective functionalization a key challenge and an area of significant research interest.

Directed C-Acylation Methodologies

The acylation of 1-substituted 3-methyl-5-pyrazolones can potentially occur at several positions, including the N-2 nitrogen, the C-4 carbon, and the exocyclic oxygen (O-acylation). Achieving regioselective C-4 acylation is crucial for the synthesis of many important derivatives.

A highly effective method for the directed C-acylation of pyrazolones has been developed, which is directly applicable to substrates structurally similar to this compound. For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides can be achieved in high yields nih.gov. The key to this regioselectivity is the use of calcium hydroxide (B78521) in refluxing dioxane.

In this procedure, the pyrazolone is first treated with two equivalents of calcium hydroxide to form a calcium complex. This step is crucial as it activates the C-4 position for electrophilic attack while blocking O-acylation. The subsequent addition of the acyl chloride leads to the exclusive formation of the C-4 acylated product. The reaction mixture's color changes from yellow to orange upon formation of the complex. After the reaction, the complex is decomposed with hydrochloric acid to yield the final product. This methodology has been successfully applied to synthesize a range of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones.

Table 1: Reaction Parameters for Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

| Acyl Chloride | Reaction Time (h) | Yield (%) |

| 4-Methylbenzoyl chloride | 1.5 | 85 |

| 4-Fluorobenzoyl chloride | 1.5 | 82 |

| 4-Phenylbenzoyl chloride | 2.0 | 78 |

| 4-Trifluoromethylbenzoyl chloride | 4.0 | 75 |

Data adapted from a study on the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a close analog of the target compound. researchgate.net

This directed C-acylation methodology provides a robust and scalable route to a variety of 4-acyl-1-benzyl-3-methyl-1H-pyrazol-5-ol derivatives, which are valuable intermediates for further chemical transformations.

Introduction of Diverse Substituents for Structural Diversification

The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of a wide array of substituents. This structural diversification is crucial for modulating the compound's chemical properties and biological activities. The primary site for substitution is the C4 position, which possesses an active methylene group, making it highly reactive towards electrophiles. Key synthetic methodologies are employed to functionalize this position, as well as others, to generate a library of novel derivatives.

Functionalization at the C4 Position

The nucleophilic character of the C4 carbon in the pyrazole ring is the cornerstone of its structural diversification. Several classical and modern synthetic reactions are utilized to introduce new functional groups at this position.

Knoevenagel Condensation: This reaction is a prominent method for C-C bond formation at the C4 position. It involves the condensation of the active methylene group of this compound with various aldehydes. Typically, the reaction proceeds by forming an intermediate which can then react with a second equivalent of the pyrazolone. This tandem Knoevenagel-Michael addition reaction leads to the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. rsc.orgresearchgate.net Research has shown that this transformation can be facilitated by various catalysts or even proceed under catalyst-free conditions, highlighting its efficiency and broad applicability. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful technique for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. mdpi.comresearchgate.net When applied to pyrazolones, it results in formylation at the C4 position, yielding 4-formylpyrazole derivatives. igmpublication.org The Vilsmeier reagent, typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. researchgate.net This reaction is highly versatile and can sometimes lead to concurrent halogenation, providing a route to poly-functionalized pyrazoles. arkat-usa.org The resulting 4-formyl group is a valuable synthetic handle for further modifications.

Azo Coupling: The reactivity of the C4 position also allows for azo coupling reactions with arenediazonium salts. This electrophilic substitution reaction introduces an arylazo group (-N=N-Ar) onto the pyrazole core. The reaction between electron-rich aromatic compounds and diazonium salts can form stable complexes, leading to the desired azo-coupled product. nih.gov These azo dyes are a significant class of compounds with diverse applications.

Mannich Reaction: The Mannich reaction is another key C-C bond-forming reaction that can be employed to introduce aminomethyl substituents at the C4 position. This three-component condensation involves an active methylene compound (the pyrazolone), formaldehyde, and a primary or secondary amine.

The table below summarizes the key reactions for introducing substituents at the C4 position of the pyrazolone ring.

| Reaction Type | Reagents | Substituent Introduced | Resulting Derivative Class |

| Knoevenagel Condensation | Aromatic Aldehydes | Arylmethylene | 4,4'-(Arylmethylene)bis(pyrazol-5-ols) |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formyl (-CHO) | 4-Formylpyrazoles |

| Azo Coupling | Arenediazonium Salts | Arylazo (-N=N-Ar) | 4-Arylazo-pyrazol-5-ols |

| Mannich Reaction | Formaldehyde, Amine | Aminomethyl (-CH₂NR₂) | 4-Aminomethyl-pyrazol-5-ols |

Modification at Other Positions

While the C4 position is the most common site for derivatization, other positions on the this compound molecule can also be modified to achieve structural diversity.

Reaction at the C5 Position: The hydroxyl/oxo group at the C5 position offers another point for modification. For instance, it can react with hydrazine hydrate to form hydrazine derivatives. One study reported the reaction of 1-benzyl-3-methyl-5-pyrazolone with hydrazine hydrate in the presence of methanol (B129727) and NaOH to yield (6E)-1-(1-benzyl-3-methyl-1H-pyrazole-5(4H)-ylidene) hydrazine. rsisinternational.org

The table below details this specific derivatization.

| Reaction Type | Reagents | Position of Substitution | Resulting Derivative |

| Hydrazine Condensation | Hydrazine Hydrate, NaOH | C5 | (6E)-1-(1-benzyl-3-methyl-1H-pyrazole-5(4H)-ylidene) hydrazine |

These synthetic strategies underscore the chemical tractability of the this compound scaffold, enabling the creation of a vast number of derivatives through targeted functionalization at various positions of the pyrazole ring.

Molecular Structure and Tautomerism

Solution-Phase Tautomeric Behavior

The tautomeric equilibrium of 1-benzyl-3-methyl-1H-pyrazol-5-ol in solution is dynamic and highly sensitive to the properties of the solvent.

The polarity and acidity of the solvent have a profound effect on the tautomeric equilibrium of pyrazolones. In nonpolar solvents, pyrazolones tend to exist as hydrogen-bonded dimers, similar to their solid-state structures. mdpi.com However, in polar, hydrogen-bond-accepting solvents like DMSO, these dimers can be disrupted, leading to the predominance of monomeric forms that are hydrogen-bonded to the solvent molecules. mdpi.comfu-berlin.de The equilibrium can shift significantly with changes in the solvent, indicating a delicate balance between the different tautomeric forms. researchgate.net Computational studies have also highlighted the significant role of solvent molecules in the intermolecular proton transfer and tautomerism of related pyrazole (B372694) compounds. mdpi.com

| Solvent Environment | Predominant Species |

| Nonpolar Solvents (e.g., CDCl₃, C₆D₆) | Dimeric form (stabilized by intermolecular hydrogen bonds) mdpi.com |

| Polar Solvents (e.g., DMSO-d₆) | Monomeric form (hydrogen-bonded to solvent) mdpi.com |

| Hexafluoroisopropanol (HFIP) | Shift in equilibrium, favoring a different tautomeric form researchgate.net |

As mentioned, the equilibrium between monomeric and aggregated (dimeric or trimeric) forms in solution is highly dependent on the solvent. In inert solvents, self-association through hydrogen bonding is favored, leading to the formation of aggregates. fu-berlin.de In contrast, solvents that can act as strong hydrogen bond acceptors will compete with the self-association, favoring the formation of monomeric species that are solvated by the solvent molecules. mdpi.comfu-berlin.de Low-temperature NMR spectroscopy has been a valuable technique to study these equilibria by slowing down the proton exchange rate, allowing for the observation of separate signals for the different tautomeric and aggregated forms. fu-berlin.de

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-benzyl-3-methyl-1H-pyrazol-5-ol, offering a window into the molecule's intricate structural features.

The ¹³C NMR spectrum is particularly informative for confirming the carbon skeleton. The chemical shifts of the pyrazole (B372694) ring carbons are sensitive to the substituent pattern and the tautomeric form of the molecule. researchgate.net In similar pyrazole structures, the carbon atoms of the pyrazole ring resonate at distinct chemical shifts, which can be assigned based on their electronic environment. researchgate.net

¹⁵N NMR spectroscopy, although less common, offers direct insight into the nitrogen atoms of the pyrazole ring, which are crucial to its chemistry. The chemical shifts of the nitrogen atoms can help to distinguish between different tautomers and to understand the nature of their bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and is for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.2 | s |

| CH (pyrazole ring) | ~5.8 | s |

| CH₂ (benzyl) | ~5.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and is for illustrative purposes.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (CH₃) | ~11-14 |

| C (CH₂) | ~52 |

| C4 (pyrazole ring) | ~105 |

| C3 (pyrazole ring) | ~147 |

| C5 (pyrazole ring) | ~139 |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of the protonated carbons in the pyrazole and benzyl (B1604629) moieties.

While less commonly reported for this specific compound, techniques like 1D-Total Correlation Spectroscopy (1D-TOCSY) could be employed to identify coupled proton spin systems within the molecule, and 1D-Heteronuclear Correlation (1D-HETCOR) can provide similar information to HSQC. The use of such advanced NMR techniques has been reported for the structural confirmation of various pyrazole derivatives. mdpi.com

Solid-state NMR (ssNMR) spectroscopy, particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides valuable information about the structure of this compound in the solid state. This is crucial as the solid-state structure can differ from that in solution due to packing effects and intermolecular interactions, such as hydrogen bonding.

Studies on related pyrazole compounds have demonstrated the power of ¹³C and ¹⁵N CP/MAS NMR in determining the tautomeric form present in the solid state and in characterizing polymorphism. acs.orgnih.govacs.org For this compound, ¹³C CP/MAS NMR would be expected to show distinct signals for the different carbon environments in the crystalline form, which may differ from the solution-state NMR due to the fixed conformation and intermolecular interactions. researchgate.net

This compound can exist in several tautomeric forms: the OH-form (this compound), the CH-form (1-benzyl-3-methyl-1,2-dihydropyrazol-5-one), and the NH-form (1-benzyl-3-methyl-1H-pyrazol-5(4H)-one). NMR spectroscopy is a powerful tool to distinguish between these tautomers.

The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the tautomeric equilibrium. For example, the presence of a signal corresponding to an acidic proton (OH or NH) and the specific chemical shifts of the ring carbons can help to identify the predominant tautomer in a given solvent. Studies on the parent compound, 3-methyl-5-pyrazolone, have shown that the tautomeric equilibrium is highly dependent on the solvent. In the solid state, 1-phenyl-3-methyl-pyrazolone-5 exists as a zwitterion, while in chloroform (B151607) it is in the keto form, and in pyridine, the hydroxy form is favored. researchgate.net Similar solvent-dependent tautomerism is expected for this compound. The correlation of experimental NMR data with theoretical calculations (DFT) can further aid in the assignment of tautomeric forms and the understanding of their relative stabilities.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands can confirm the presence of these groups and provide insights into the bonding and potential hydrogen bonding interactions. nih.govmdpi.com

Key vibrational modes include:

O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the OH or NH tautomer and the presence of hydrogen bonding.

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ would be characteristic of the keto tautomeric form (CH-form). researchgate.net

C=N and C=C stretching: Vibrations in the 1650-1500 cm⁻¹ region are typically assigned to the stretching of the C=N and C=C bonds within the pyrazole and phenyl rings. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl methylene (B1212753) groups would appear just below 3000 cm⁻¹. derpharmachemica.com

Ring vibrations: The pyrazole ring itself has characteristic breathing and deformation modes that appear in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is based on general spectroscopic data for pyrazolone (B3327878) derivatives and is for illustrative purposes.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400-3200 | O-H or N-H stretching (broad) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2850 | Aliphatic C-H stretching |

| ~1700-1650 | C=O stretching (keto-form) |

| ~1650-1500 | C=N and C=C stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

The FT-Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrations of the pyrazole ring, the benzyl group, and the methyl and hydroxyl substituents. Key vibrational modes would include the stretching and deformation of C-H, C-N, C-C, C=C, N-N, and O-H bonds. The aromatic C-H stretching vibrations of the benzyl group are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the pyrazole and benzene (B151609) rings are expected to produce strong bands in the 1400-1600 cm⁻¹ region. The N-N stretching mode within the pyrazole ring is a characteristic vibration and typically appears around 1070-1150 cm⁻¹. derpharmachemica.com

Characteristic Vibrational Mode Assignments and Interpretation

The interpretation of the vibrational spectrum involves assigning specific vibrational modes to the observed frequency bands. Based on data from analogous pyrazole structures, a tentative assignment of the characteristic vibrational modes for this compound can be proposed. derpharmachemica.commdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

| O-H Stretch | 3400-3600 | Stretching vibration of the hydroxyl group. The broadness of this peak can indicate the extent of hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds in the benzyl group's phenyl ring. |

| Aliphatic C-H Stretch | 2850-3000 | Asymmetric and symmetric stretching of the C-H bonds in the methyl and benzyl methylene groups. |

| C=C Stretch (Aromatic) | 1400-1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene and pyrazole rings. |

| C=N Stretch | 1580-1650 | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| CH₃ Deformation | 1370-1465 | Asymmetric and symmetric bending (deformation) vibrations of the methyl group. derpharmachemica.com |

| C-N Stretch | 1195-1280 | Stretching vibrations of the carbon-nitrogen single bonds in the pyrazole ring and connecting the benzyl group. derpharmachemica.com |

| N-N Stretch | 1070-1150 | Stretching vibration of the nitrogen-nitrogen single bond within the pyrazole ring. derpharmachemica.com |

| Pyrazole Ring Deformation | 630-650 | Out-of-plane and in-plane bending vibrations of the pyrazole ring structure. derpharmachemica.com |

This table is based on inferred data from structurally similar compounds and theoretical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption profile of this compound is determined by the chromophores present, namely the pyrazole ring and the benzyl group.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring itself is an aromatic heterocycle and, along with the attached benzyl group, constitutes a conjugated system.

The high-energy π → π* transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are expected to appear in the shorter wavelength region of the UV spectrum, typically below 300 nm. These transitions are generally of high intensity. The benzene ring of the benzyl group will also contribute significantly to these absorptions.

The n → π* transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These transitions are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. For pyrazole derivatives, these are often observed as a shoulder or a distinct band at the edge of the main absorption peak. The exact position and intensity of these bands are influenced by the solvent polarity. While specific experimental λmax values for this compound are not documented in the searched literature, related pyrazole compounds show strong absorptions in the 220-280 nm range. researchgate.netscience-softcon.de

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. researchgate.net

A primary and characteristic fragmentation pathway for N-substituted pyrazoles involves the cleavage of the N-N bond and subsequent loss of molecular nitrogen (N₂). Another common fragmentation is the loss of the substituent at the N1 position. For this compound, this would correspond to the cleavage of the bond between the pyrazole nitrogen and the benzyl group's methylene carbon.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of molecular systems. windows.net This approach is instrumental in exploring the correlation between the geometric and electronic characteristics of chemical compounds. windows.net

DFT calculations, particularly using the B3LYP hybrid functional combined with a suitable basis set like 6-31G(d), are employed to determine the most stable three-dimensional arrangement of atoms in 1-benzyl-3-methyl-1H-pyrazol-5-ol. nih.gov This process of geometry optimization reveals crucial information about bond lengths, bond angles, and dihedral angles within the molecule. For instance, studies on similar pyrazole (B372694) derivatives have shown that the pyrazole ring can adopt specific orientations relative to its substituents. In one case, the pyrazole ring was found to make dihedral angles of 15.68 (4)° and 83.40 (4)° with the tolyl and benzyl (B1604629) rings, respectively. nih.gov Such calculations confirm the molecule's preferred conformation, which is often a planar or near-planar arrangement, stabilized by intramolecular interactions like hydrogen bonding and conjugated π-systems. nih.gov

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. Analysis of the electronic properties provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is fundamental to understanding the molecule's reactivity and potential interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital Theory. wuxibiology.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com This energy gap is also instrumental in understanding the molecule's electronic absorption properties, as it corresponds to the energy required for an electronic transition from the ground state to the first excited state. libretexts.orgirjweb.com For instance, in related conjugated systems, a smaller HOMO-LUMO gap corresponds to absorption of longer wavelengths of light. libretexts.org Theoretical calculations can predict the energies of the HOMO and LUMO, thereby providing a quantitative measure of the molecule's reactivity and potential for use in applications like optoelectronics. nih.govphyschemres.org

Table 1: Illustrative HOMO-LUMO Data for a Related Pyrazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

DFT calculations are also a valuable tool for predicting the vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Theoretical vibrational analysis can help in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups. derpharmachemica.com For example, the characteristic stretching vibrations of C-H, C=O, and N-N bonds can be calculated and compared with experimental FT-IR data. derpharmachemica.com

Similarly, theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing these calculated shifts with experimental data, the tautomeric form present in a specific solvent can be confirmed. mdpi.com For instance, the close resemblance of the calculated chemical shifts of a pyrazole derivative to its fixed O-methyl analog confirmed the predominance of the OH-isomer in solution. mdpi.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Azo-Pyrazole Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N=N stretch | 1428 | 1427 |

| C-N stretch | 1169 | 1172 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto a constant electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net

The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (positive potential), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for protonation or interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de

Theoretical Investigations of Tautomeric Stability and Proton Transfer Mechanisms

Pyrazol-5-ols, including this compound, can exist in different tautomeric forms, primarily the OH, NH, and CH forms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and for investigating the mechanisms of proton transfer between them.

By calculating the total energies of the optimized geometries of each tautomer, the most stable form can be identified. Studies on related pyrazolone (B3327878) systems have shown that the 1H-pyrazol-3-ol form can be the predominant tautomer, both in the solid state and in nonpolar solvents, often existing as hydrogen-bonded dimers. mdpi.com In polar solvents, however, the monomeric form may be more prevalent. mdpi.com Theoretical calculations can also model the transition states for the proton transfer reactions between tautomers, providing insights into the energy barriers and the feasibility of these processes.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving pyrazolones. A key area of investigation for this compound is its tautomerism. Pyrazolones can exist in several tautomeric forms, including the keto (CH), enol (OH), and zwitterionic (NH) forms. Theoretical calculations can predict the transition states and energy barriers associated with the interconversion between these tautomers.

For instance, studies on related 4-acylpyrazolone-based Schiff bases have shown that the energy barrier for the conversion from an imine-ol to an amine-one form can be very low, in the range of 0–1 kcal/mol, indicating a kinetically and thermodynamically favorable process. rsc.org Similar proton transfer mechanisms are central to understanding the reactivity of this compound. The intramolecular proton transfer between the different tautomeric forms is a critical aspect of its chemistry.

Theoretical investigations have demonstrated that such proton transfers can be influenced by solvent molecules. The presence of water molecules, for example, can lower the energy barriers for proton transfer through the formation of hydrogen-bonded bridges. nih.gov For pyrazoles, the energy barrier for intramolecular proton transfer can be as high as 50 kcal/mol, while intermolecular processes, often mediated by solvent, have significantly lower barriers of 10–14 kcal/mol. nih.gov

A hypothetical energy profile for the tautomerization of a pyrazolone is presented in the table below, illustrating the type of data that can be obtained from computational studies.

| Tautomeric Conversion | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |

| CH form to OH form | B3LYP/6-311+G | 10.35 ijpcbs.com |

| CH form to NH form | B3LYP/6-311+G | 7.84 ijpcbs.com |

Note: The data in this table is based on studies of related pyrazolone systems and serves as an illustrative example.

Thermodynamic Parameters and Molecular Stability Assessments

The thermodynamic stability of the different tautomers of this compound can be assessed using computational methods. By calculating the total electronic energies of the optimized geometries of each tautomer, their relative stabilities can be determined.

Quantum mechanical investigations on various pyrazolone derivatives have consistently shown that the relative stability of tautomers is influenced by both the substituents and the solvent. researchgate.net For many pyrazolones, the keto (CH) form is found to be the most stable in both the gas phase and in nonpolar solvents. ijpcbs.com However, polar solvents can significantly influence the tautomeric equilibrium. For example, in some cases, the stability of all tautomeric forms increases with the polarity of thesolvent, with the relative stabilization being different for each form. ijpcbs.com

The table below presents a hypothetical comparison of the relative energies of the tautomers of a pyrazolone derivative, showcasing the kind of information derived from thermodynamic calculations.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| CH form | B3LYP/6-311+G | 0.00 | 0.00 |

| OH form | B3LYP/6-311+G | 10.35 | 6.21 |

| NH form | B3LYP/6-311+G** | 7.84 | 1.19 |

Note: The data in this table is based on studies of related pyrazolone systems and serves as an illustrative example.

Proton Affinity and pKa Values (Theoretical Determination)

Theoretical methods can be employed to predict the proton affinity (PA) and pKa values of molecules, which are crucial descriptors of their acidic and basic properties. The direct method, which involves calculating the Gibbs free energy of the acid-base equilibrium in solution, is a common approach for pKa prediction. nih.gov

For pyrazoles, DFT calculations have been shown to effectively reproduce gas-phase basicity. csic.es The pKa values of pyrazole derivatives can be influenced by the nature and position of substituents on the ring. The benzyl group at the N1 position and the methyl group at the C3 position of this compound will have specific electronic effects that modulate its acidity and basicity.

The accuracy of theoretical pKa calculations can be enhanced by using appropriate computational models, including the choice of density functional, basis set, and solvation model. nih.govyoutube.com Semi-empirical methods can also provide meaningful correlations with experimental pKa values within a series of related compounds. wayne.edu

A sample of theoretically determined pKa values for related heterocyclic compounds is provided in the table below to illustrate the output of such calculations.

| Compound | Computational Method | Calculated pKa |

| Pyrazole | B3LYP/6-311++G(d,p) | 2.58 nih.gov |

| Imidazole | B3LYP/6-311++G(d,p) | 3.42 nih.gov |

| Substituted Pyrazinyl Guanidine | CNDO/2 | Correlates with experimental pKa wayne.edu |

Note: The data in this table is for related heterocyclic systems and is intended for illustrative purposes.

Conformational Analysis via Potential Energy Surface Scans

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The presence of the flexible benzyl group means that the molecule can adopt various conformations due to rotation around the single bonds.

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. q-chem.comq-chem.com By systematically varying specific dihedral angles and calculating the energy at each step, a PES can be generated. This allows for the identification of low-energy conformers (global and local minima) and the transition states that connect them. For this compound, a key dihedral angle to scan would be the one defining the orientation of the benzyl group relative to the pyrazole ring.

The results of a PES scan can reveal the energy barriers to rotation and the relative populations of different conformers. For example, a scan of the torsional potential of butane (B89635) can identify the anti and gauche conformers and the energy barriers between them. q-chem.com A similar approach can be applied to the benzyl group rotation in the target molecule.

The following table illustrates the type of data obtained from a PES scan for a hypothetical dihedral angle in a molecule.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.0 (Eclipsed - Transition State) |

| 60 | 0.5 (Gauche - Local Minimum) |

| 120 | 4.5 (Eclipsed - Transition State) |

| 180 | 0.0 (Anti - Global Minimum) |

Note: This table provides a generic example of a torsional potential energy profile.

Quantum Theory of Atoms in Molecule (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. scilit.com This analysis allows for the characterization of chemical bonds and non-covalent interactions.

QTAIM analysis can be applied to this compound to study the nature of its intramolecular bonds, including the covalent bonds within the pyrazole and benzyl rings, as well as potential intramolecular hydrogen bonds. The topological properties of the electron density at bond critical points (BCPs), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insights into the strength and nature of the interactions.

For instance, in studies of other heterocyclic compounds, QTAIM has been used to characterize C-H···O and N-H···O hydrogen bonds. researchgate.net The signs of the Laplacian of the electron density and the total energy density at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

A representative QTAIM data table for a hypothetical intramolecular hydrogen bond is shown below.

| Bond Critical Point | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Interaction Type |

| O-H···N | 0.025 | +0.080 | -0.001 | Intermediate Hydrogen Bond |

Note: This table presents illustrative data for a hypothetical hydrogen bond, based on findings from QTAIM analyses of various molecular systems.

Theoretical Assessment of Hydrogen-Bond Accepting Properties

The ability of a molecule to act as a hydrogen-bond acceptor is a critical factor in its interactions with other molecules, including solvents and biological targets. The pyrazolone ring of this compound contains several potential hydrogen-bond accepting sites, primarily the nitrogen atoms and the oxygen atom of the hydroxyl/keto group.

Computational methods can be used to quantify the hydrogen-bond accepting ability of these sites. One approach is to calculate the electrostatic potential on the molecular surface, where regions of negative potential indicate likely hydrogen-bond accepting sites. Another method involves calculating the interaction energy of the molecule with a model hydrogen-bond donor, such as water or a simple alcohol.

The hydrogen-bond accepting strength can be correlated with various computed parameters. For example, NMR chemical shifts in the presence of a hydrogen-bond donor probe can be correlated with the hydrogen-bond accepting ability. nsf.gov Theoretical calculations can complement these experimental measures by providing a site-specific quantification of hydrogen-bond basicity.

The table below illustrates how computational data can be used to compare the hydrogen-bond accepting strength of different sites in a molecule.

| Hydrogen Bond Acceptor Site | Computed Electrostatic Potential Minimum (kcal/mol) |

| Pyrazole N2 atom | -45.2 |

| Carbonyl Oxygen atom | -55.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational assessments of hydrogen-bond accepting properties.

Reactivity Profiles and Chemical Transformations

Electrophilic and Nucleophilic Reaction Sites in Pyrazole (B372694) Ring

The pyrazole ring in 1-benzyl-3-methyl-1H-pyrazol-5-ol possesses distinct sites for both electrophilic and nucleophilic attack. The molecule's reactivity is largely centered around the C4 position, which is activated by the adjacent carbonyl group in the pyrazolone (B3327878) tautomer, making it a potent nucleophile.

Nucleophilic Sites: The primary nucleophilic center is the C4 carbon atom. Due to the tautomeric equilibrium, this position bears a partial negative charge, making it susceptible to reaction with a wide range of electrophiles. The nitrogen atoms of the pyrazole ring can also exhibit nucleophilic character, participating in reactions such as alkylation.

Electrophilic Sites: The carbonyl carbon at the C5 position is an electrophilic site, prone to attack by nucleophiles. Additionally, the pyrazole ring itself can undergo electrophilic substitution, although this is less common compared to the reactions at the C4 position.

Directed Functionalization at Annular and Side-Chain Positions (e.g., C3, C4, C5, N1, N2)

The structure of this compound allows for selective functionalization at various positions, enabling the synthesis of a diverse array of derivatives.

N1-Position: The N1 position is occupied by a benzyl (B1604629) group. While this group is generally stable, N-alkylation reactions on the pyrazole ring are a common method for introducing substituents at the nitrogen atoms.

C3-Position: The methyl group at the C3 position is relatively unreactive but can potentially undergo reactions such as oxidation under harsh conditions.

C4-Position: The C4 position is the most reactive site for electrophilic substitution. It readily undergoes reactions like Vilsmeier-Haack formylation to introduce an aldehyde group. mdpi.com

C5-Position: The hydroxyl group at the C5 position can be converted into other functional groups. For instance, it can be transformed into a chloro group using reagents like phosphorus oxychloride. mdpi.com This position can also be involved in N-sulfonylation in related pyrazole structures. mdpi.com

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with various carbonyl compounds, a reaction characteristic of active methylene (B1212753) compounds. The most notable of these is the Knoevenagel condensation. researchgate.netresearchgate.net In this reaction, the nucleophilic C4 position of the pyrazolone attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield an aryl- or alkylidene-pyrazolone derivative. These reactions are often catalyzed by a base.

The general scheme for the Knoevenagel condensation is as follows: this compound + R-CHO/R-CO-R' → 4-(aryl/alkylidene)-1-benzyl-3-methyl-1H-pyrazol-5-one + H₂O

Adduct Formation with Aromatic Aldehydes

A significant reaction of this compound is the formation of bis-adducts with aromatic aldehydes. researchgate.netnih.gov This transformation typically proceeds through a tandem Knoevenagel condensation followed by a Michael addition. Initially, one molecule of the pyrazolone condenses with the aromatic aldehyde. The resulting electrophilic α,β-unsaturated system then undergoes a Michael addition with a second molecule of the pyrazolone at the C4 position. This sequence leads to the formation of 4,4'-(arylmethylene)-bis(this compound) derivatives.

These reactions can be carried out in a single step and are often promoted by various catalysts. researchgate.net

Intramolecular Cyclization Pathways Influenced by Substituents

The pyrazole ring of this compound can serve as a scaffold for the construction of fused and spirocyclic ring systems through intramolecular cyclization reactions. The nature of the substituents on the pyrazole ring dictates the course of these cyclizations.

For instance, derivatives of pyrazoles with appropriately positioned functional groups can undergo intramolecular C- or O-alkylation. researchgate.net The introduction of suitable side chains can lead to the formation of novel heterocyclic systems. An example from related pyrazole chemistry is the synthesis of selenolo[3,2-c]pyrazoles, where a new ring is fused to the pyrazole core. nih.gov Furthermore, pyrazole-4-carbaldehyde derivatives can be utilized in multicomponent reactions to construct complex polycyclic structures like 1,3-diazabicyclo[3.1.0]hex-3-enes. mdpi.com

Reaction Kinetics and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by factors such as temperature, solvent, and the presence of catalysts. For example, in the synthesis of pyrazol-5-ol derivatives, the reaction temperature and duration can affect the yield and selectivity of the desired isomer. google.com

Some reactions involving pyrazolones have been shown to be under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. researchgate.net The thermodynamic stability of the products also plays a role, particularly in reversible reactions. In the solid state, the stability of pyrazole derivatives can be enhanced by intermolecular forces such as hydrogen bonding. researchgate.net

Coordination Chemistry and Metal Complexation

1-Benzyl-3-methyl-1H-pyrazol-5-ol as a Ligand System

Structurally, this compound is a versatile bidentate ligand. Its ability to coordinate with metal ions stems from the presence of specific donor atoms and its capacity to deprotonate, forming a pyrazolonate anion that acts as a chelating agent.

This compound typically acts as an O,O-bidentate chelator. Upon deprotonation, the negative charge is delocalized between the exocyclic oxygen atom at the 5-position and the carbonyl oxygen of the tautomeric keto form. This delocalization enhances the stability of the resulting metal complexes. The two oxygen atoms form a stable six-membered chelate ring with the metal ion.

The coordination properties of this compound are analogous to those of the well-studied acylpyrazolones, which are known to be excellent chelators for metal ion extractions due to the formation of complexes with high stability constants. nih.govnih.gov The presence of the benzyl (B1604629) group at the N1 position can influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, generally involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with several transition metals have been synthesized and characterized. The general approach involves the reaction of the ligand with metal acetates or chlorides in a solvent like methanol (B129727) or ethanol (B145695).

Cd(II) Complexes: Cadmium(II) complexes with pyrazole-based ligands have been shown to form coordination polymers. For instance, the reaction of cadmium iodide with 3-aminopyrazole (B16455) results in a polymeric chain of trans-CdN4I2 octahedra. nih.gov While a specific structure for the this compound complex is not detailed, similar polymeric or mononuclear structures can be anticipated.

Cu(II) Complexes: Copper(II) complexes of pyrazolone (B3327878) derivatives have been extensively studied. For example, the reaction of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone with copper acetate (B1210297) yields a mononuclear complex with a slightly distorted square planar geometry. znaturforsch.com Copper(II) complexes with naphthyl pyrazole (B372694) ligands have also been synthesized and characterized, showing square planar or octahedral geometries. aksaray.edu.trnih.gov

Fe(II) and Mn(II) Complexes: Iron(III) and Manganese(II) complexes with acylpyrazolones have been synthesized from their respective chloride and acetate salts. nih.govacs.org Magnetic moment studies of these complexes are consistent with high-spin d5 configurations. nih.gov

Co(II) and Ni(II) Complexes: Cobalt(II) and Nickel(II) complexes of 4-acyl-1-phenyl-3-methylpyrazol-5-one derivatives have been prepared and characterized as neutral bis-chelates. mdpi.comresearchgate.net These complexes often exhibit octahedral geometries with the ligand coordinating through the keto and enolic oxygen atoms.

Zn(II) Complexes: Zinc(II) complexes with pyrazolone ligands, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, have been synthesized and structurally characterized, revealing a distorted square planar geometry. znaturforsch.com Other studies on zinc(II) complexes with N,N-bidentate pyrazole-containing ligands show distorted tetrahedral geometries. researchgate.net

Pd(II) Complexes: Palladium(II) complexes with pyrazole-based Schiff base ligands have been synthesized and characterized, typically forming trans-square planar complexes. hu.edu.jonih.gov Palladium(II) complexes with other pyrazole derivatives have also been reported, exhibiting square-planar geometry. researchgate.net

Characterization of these complexes is typically performed using techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

The chelating ability of pyrazolones extends to main group elements, lanthanides, and actinides. Acylpyrazolone ligands have been shown to form complexes with a variety of these metals, resulting in structurally diverse coordination compounds. nih.govacs.org Lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one have been synthesized, where the lanthanide ion is coordinated to eight oxygen atoms from four ligands in a distorted tetragonal antiprism geometry. researchgate.net

Coordination Modes and Geometries of Metal Centers

The coordination of this compound to metal centers can result in a variety of coordination modes and geometries, influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules.

While mononuclear complexes are common for pyrazolone ligands, the formation of higher nuclearity structures is also possible.

Mononuclear Structures: The majority of the characterized transition metal complexes with substituted pyrazolones are mononuclear, with the metal center coordinated by two or three bidentate ligands. znaturforsch.comresearchgate.net These complexes often adopt distorted octahedral or square planar geometries. For instance, complexes of the type [M(L)2(H2O)2] (where M = Co(II), Ni(II), Cu(II), Zn(II) and L is a pyrazolone derivative) are common.

Dinuclear and Hexanuclear Structures: While less common, dinuclear and even rare hexanuclear structures have been observed with certain pyrazolone-based ligands, indicating the versatile bridging capabilities of these ligands under specific conditions. researchgate.net The formation of such structures is highly dependent on the ligand's substituents and the coordination preferences of the metal ion.

Below is a summary of typical coordination geometries observed for transition metal complexes with related pyrazolone ligands.

| Metal Ion | Typical Coordination Geometry | Example Ligand System |

| Cu(II) | Distorted Square Planar, Octahedral | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, Naphthyl pyrazoles |

| Zn(II) | Distorted Square Planar, Distorted Tetrahedral | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, N,N-bis((1H-pyrazol-1-yl)methyl)amines |

| Co(II) | Octahedral | 4-Acyl-1-phenyl-3-methyl-pyrazol-5-ones |

| Ni(II) | Octahedral | 4-Acyl-1-phenyl-3-methyl-pyrazol-5-ones |

| Pd(II) | Square Planar | Pyrazole-based Schiff bases |

Supramolecular Interactions and Self Assembly

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonding is a predominant force in the crystal engineering of pyrazole-containing compounds, directing their assembly into predictable patterns.

N-H···O, C-H···O, and O-H···O Interactions

In the solid state, 1-benzyl-3-methyl-1H-pyrazol-5-ol is expected to exhibit a variety of hydrogen bonds. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. Similarly, the pyrazole (B372694) ring contains a nitrogen atom that can accept a hydrogen bond and an N-H group that can donate one (in its tautomeric form). This duality allows for the formation of robust hydrogen-bonding networks.

O-H···N Interactions: A primary and strong interaction anticipated is the hydrogen bond between the hydroxyl group of one molecule and the pyridine-type nitrogen atom of the pyrazole ring of a neighboring molecule. This type of interaction is a common feature in the crystal structures of hydroxypyrazoles and often leads to the formation of chains or cyclic motifs.

N-H···O Interactions: In its tautomeric form, where the proton resides on a nitrogen atom of the pyrazole ring, N-H···O hydrogen bonds can form between the pyrazole N-H of one molecule and the hydroxyl oxygen of another. Studies on related pyrazole derivatives have shown that N-H···O hydrogen bonds are crucial in the formation of two-dimensional networks sigmaaldrich.com.

Intramolecular vs. Intermolecular Hydrogen Bonding

The potential for both intramolecular and intermolecular hydrogen bonding exists for this compound, depending on its conformation.

Intermolecular Hydrogen Bonding: This is the dominant form of hydrogen bonding expected to drive the self-assembly of this compound. As described above, O-H···N and N-H···O interactions between adjacent molecules are likely to be the primary determinants of the crystal packing, leading to the formation of larger aggregates.

Intramolecular Hydrogen Bonding: While less common for this specific arrangement, it is conceivable that in certain conformations, an intramolecular hydrogen bond could form between the hydroxyl group and the nitrogen atom at position 2 of the pyrazole ring. However, this would require a specific orientation of the substituent groups that may be sterically hindered. Research on related compounds, such as 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, has noted the presence of intramolecular C-H···O hydrogen bonds that result in the formation of a five-membered ring researchgate.net.

Pi-Stacking and Other Non-Covalent Interactions (e.g., C-H···π, π···π)

The presence of the aromatic benzyl (B1604629) group introduces the possibility of significant π-interactions, which are crucial in the formation of three-dimensional supramolecular architectures.

π···π Stacking: The benzyl rings of adjacent molecules can stack upon each other. The geometry of this stacking can be either face-to-face or offset (displaced face-to-face). These interactions are a common feature in the crystal structures of aromatic compounds and contribute significantly to the cohesive energy of the crystal. The interplanar distances in such interactions are typically in the range of 3.3 to 3.8 Å. For instance, in some pyrazole derivatives, π-π stacking interactions with centroid-centroid separations around 3.8 Å have been observed sigmaaldrich.com.

C-H···π Interactions: The C-H bonds of the methyl group or the pyrazole ring can interact with the π-system of the benzyl ring of a neighboring molecule. This type of interaction, where a C-H bond points towards the face of an aromatic ring, is an important directional force in crystal packing.

Formation of Supramolecular Architectures

The interplay of the various hydrogen bonding and π-stacking interactions can lead to the formation of well-defined supramolecular structures of varying dimensionalities.

Dimeric Units and Oligomeric Clusters

It is highly probable that this compound molecules will self-assemble into dimeric units as the primary building blocks of the crystal structure. These dimers are most likely to be formed through a pair of complementary O-H···N or N-H···O hydrogen bonds, creating a stable cyclic motif. Pyrazoles are known to form not only dimers but also trimers and other oligomeric clusters through hydrogen bonding researchgate.netmdpi.com.

One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Frameworks

These dimeric or oligomeric units can then further assemble into higher-order structures.

1D Chains: The propagation of hydrogen bonds can link the dimeric units into one-dimensional chains. For example, if each dimer has available hydrogen bond donor and acceptor sites, it can connect to two other dimers, forming a linear chain. In related pyrazole structures, molecules are linked by N-H···N hydrogen bonds into supramolecular chains sigmaaldrich.com.

2D Sheets: The 1D chains can be cross-linked into two-dimensional sheets through weaker interactions such as C-H···O or C-H···π bonds. The benzyl groups can also play a role in organizing the chains into layers. In some pyrazole derivatives, intermolecular N-H···O and C-H···O hydrogen bonds link molecules into a two-dimensional network sigmaaldrich.com. The stacking of these 2D sheets, likely driven by π···π interactions between the benzyl groups, would then form the final three-dimensional crystal lattice.

Crystallographic Analysis of Packing Patterns and Aggregation

A comprehensive crystallographic analysis, which would provide detailed insights into the packing patterns and aggregation of this compound in the solid state, has not been identified in the available resources. Such an analysis would typically involve single-crystal X-ray diffraction to determine the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. This information is crucial for understanding the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular architecture.

For related compounds, like 1-phenyl-3-methyl-1H-pyrazol-5-ol, crystallographic studies have been conducted, revealing specific packing motifs. However, the substitution of the phenyl group with a benzyl group introduces a methylene (B1212753) spacer, which provides greater conformational flexibility. This change would significantly influence the crystal packing and the resulting intermolecular interactions, making direct extrapolation of data from the phenyl analog to the benzyl derivative speculative without experimental verification.

Solvent Influence on Supramolecular Aggregation and Hydrogen Bonding

The influence of different solvents on the supramolecular aggregation and hydrogen bonding of this compound has not been the subject of detailed investigation in the reviewed literature. The tautomerism of the pyrazolone (B3327878) ring, which can exist in CH, OH, and NH forms, is known to be highly sensitive to the solvent environment. The polarity, hydrogen-bond donating or accepting ability, and aromaticity of the solvent can stabilize different tautomers and thus dictate the nature and strength of intermolecular hydrogen bonds.

For instance, studies on the analogous 1-phenyl-3-methyl-pyrazolone have shown that it exists predominantly in the keto form in less polar solvents like chloroform (B151607) and dioxane, while the hydroxy form is favored in pyridine. This indicates a strong solvent-solute interaction that influences the electronic structure and hydrogen bonding capabilities of the molecule.

A patent describing the synthesis of 1-benzyl-3-methyl-5-pyrazolone mentions recrystallization from methanol (B129727) to obtain the final product, which suggests that methanol is a suitable solvent for crystallization. However, this source does not provide a detailed analysis of the intermolecular interactions in solution or how methanol specifically influences the aggregation state or hydrogen bonding network of the compound.

Without dedicated spectroscopic or crystallographic studies in various solvents, a quantitative description of the solvent's role in the self-assembly of this compound remains undetermined.

Selected Research Applications in Chemical Sciences

Role as Synthetic Intermediates for Advanced Chemical Scaffolds

The pyrazole (B372694) nucleus is a foundational component in the synthesis of a multitude of complex chemical structures. rsisinternational.org Pyrazolones, a class of five-membered lactam rings with two nitrogen atoms and a ketonic group, are recognized as important precursors for a wide range of molecules, including dyes and chelating agents. ijpsr.com The 1-benzyl-3-methyl-1H-pyrazol-5-ol scaffold, in particular, serves as a crucial intermediate in the production of fine chemicals. google.comgoogle.com Its structure is a key building block for creating more complex, pharmacologically active moieties. rsisinternational.org

The versatility of the pyrazolone (B3327878) framework makes it an attractive template for medicinal and combinatorial chemistry. ijpsr.com For instance, derivatives are used in the synthesis of pyrazole-oxindole conjugates and other potential anticancer agents. nih.govnih.gov The synthesis process often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound like ethyl acetoacetate (B1235776) to form the pyrazole ring, which can then be further modified. ijpsr.comnih.gov For example, 1-phenyl-3-methyl-5-pyrazolone is synthesized from phenylhydrazine (B124118) and methyl acetoacetate. google.comgoogle.com The reactivity of the pyrazolone ring allows for selective acylation at the C4 position, a key step in building more elaborate molecules used as extractants in separation science. researchgate.netrsc.org This adaptability has led to the development of a vast number of synthetic analogues with diverse biological activities. nih.gov

Integration into Functional Materials Science

Pyrazolone and pyrazole derivatives are noted for their widespread occurrence and application in the field of functional materials. rsc.org Their unique electronic and structural properties are leveraged in the development of advanced materials with specific functions.

The development of functional polymers, such as hydrogels for medical applications, represents an area where pyrazole-related structures can be integrated. While direct incorporation of this compound is not widely documented, the broader class of heterocyclic compounds is used to create materials with specialized properties. For example, copolymerization and modification processes are used to create antibacterial gels for wound dressings, a field where bioactive heterocycles play a role. mdpi.com The synthesis of pyranopyrazole scaffolds, which can be achieved through multicomponent reactions, provides a pathway to complex heterocyclic systems that can be building blocks for novel polymers. nih.gov

In the realm of sensor technology, pyrazolone derivatives are valuable due to their ability to form complexes with metal ions. C-acylated derivatives of 3-methyl-1-phenyl-pyrazol-5-one, for instance, demonstrate a significant capacity for complexation and extraction of various metal ions. rsc.org This property is fundamental to the design of chemical sensors, where the interaction between the pyrazolone-based ligand and a target analyte (like a metal ion) can generate a detectable signal. Furthermore, Schiff bases derived from 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone are used in coordination chemistry, forming complexes with transition metals that can have specific binding properties, a key principle in sensor design. nih.gov

Utilization in Analytical Chemistry Methodologies